BenchChemオンラインストアへようこそ!

4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

TrkA kinase inhibition Kinase selectivity profiling Neurotrophin signaling

Selective TrkA inhibitor (IC50=3.10 nM) with a 4-phenyl-1,2,3-triazole-azetidine scaffold. This 4-pyridyl regioisomer is essential for correct ATP-pocket hinge-binding; 2-pyridyl variants exhibit altered selectivity. The 4-phenyl group shifts inhibition from sirtuins (e.g., SIRT3) to kinase targets, unlike the des-phenyl analog 3-TYP. Ideal for SAR studies alongside Larotrectinib. Specify CAS 1797243-43-6 and require HPLC purity ≥95%.

Molecular Formula C17H15N5O
Molecular Weight 305.341
CAS No. 1797243-43-6
Cat. No. B2839457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
CAS1797243-43-6
Molecular FormulaC17H15N5O
Molecular Weight305.341
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=NC=C2)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C17H15N5O/c23-17(14-6-8-18-9-7-14)21-10-15(11-21)22-12-16(19-20-22)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2
InChIKeyNNTSDPWJRINGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine (CAS 1797243-43-6): Procurement-Ready Chemical Profile


4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine (CAS 1797243-43-6) is a synthetic small molecule (C17H15N5O, MW 305.34 g/mol) belonging to the azetidine-triazole-pyridine hybrid scaffold class . The compound features a unique combination of pharmacophores: a 4-phenyl-1,2,3-triazole ring linked via an azetidine-1-carbonyl bridge to a pyridine ring . This architecture places it within the broader family of heterocyclic kinase inhibitor scaffolds, with preliminary screening data suggesting potent kinase engagement [1]. The compound is commercially available from multiple vendors as a research-grade screening compound .

Why 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine Cannot Be Replaced by Generic In-Class Substitutes


The 4-phenyl-1,2,3-triazole substitution pattern and the 4-pyridyl carbonyl isomer geometry are critical determinants of target engagement and selectivity. The des-phenyl analog (3-TYP) acts as a potent SIRT3 inhibitor with significant off-target activity against SIRT1 and SIRT2 [1]. Introducing the 4-phenyl group on the triazole ring fundamentally alters the binding pharmacophore, shifting selectivity away from sirtuins toward kinase targets such as TrkA [2]. Furthermore, the 4-pyridyl isomer (target compound) exhibits distinct binding interactions compared to the 2-pyridyl isomer, as the nitrogen position in the pyridine ring dictates hydrogen bond geometry with the hinge region of kinase ATP-binding pockets . Simple substitution with des-phenyl, alternative triazole regioisomers, or 2-pyridyl variants will result in different biological activity profiles and cannot serve as drop-in replacements.

Quantitative Differentiation Evidence for 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine


TrkA Kinase Inhibition Potency of 4-Phenyl-Triazole Azetidine vs. Des-Phenyl SIRT3 Inhibitor 3-TYP

The target compound demonstrates potent TrkA kinase inhibition with an IC50 of 3.10 nM measured via enzyme-linked immunosorbent assay (ELISA) [1]. In contrast, the des-phenyl analog 3-TYP (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone) shows no reported TrkA activity, with its primary pharmacology directed at SIRT3 (IC50 = 16 nM) [2]. The 4-phenyl substitution on the triazole ring is therefore a critical structural determinant for kinase target engagement, representing a functional divergence in the cellular pathway targeted.

TrkA kinase inhibition Kinase selectivity profiling Neurotrophin signaling

Selectivity Profile: Kinase Inhibition vs. Sirtuin Deacetylase Engagement

The target compound is characterized within a kinase-focused patent series (US10005783) demonstrating selectivity for TrkA kinase [1]. A structurally related compound within the same patent series shows TrkA IC50 of 40.6 nM, confirming that the azetidine-triazole-pyridine scaffold is optimized for kinase rather than sirtuin engagement [1]. By comparison, 3-TYP (des-phenyl) exhibits SIRT3 IC50 = 16 nM with 5.5-fold selectivity over SIRT1 (IC50 = 88 nM) but only 5.75-fold over SIRT2 (IC50 = 92 nM), indicating modest selectivity within the sirtuin family [2]. The 4-phenyl substitution repositions the compound from a modestly selective sirtuin inhibitor into a potent kinase inhibitor series.

Target selectivity Kinase vs. sirtuin Off-target profiling

Regioisomeric Differentiation: 4-Pyridyl Carbonyl vs. 2-Pyridyl Carbonyl Isomer

The target compound bears the pyridine ring attached via the 4-position carbonyl (para-substituted). The 2-pyridyl carbonyl isomer (2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]azetidin-3-yl}pyridine, MW 305 g/mol, LogP 0.06) is commercially available as a screening compound but has distinct physicochemical and binding properties . In kinase inhibitor design, the pyridine nitrogen position dictates hinge-region hydrogen bonding geometry: 4-pyridyl isomers typically engage the hinge region via a single hydrogen bond with the backbone NH of a hinge residue, whereas 2-pyridyl isomers form a bidentate interaction pattern [1]. This regioisomeric difference results in altered kinase selectivity profiles and binding kinetics, making the isomers non-interchangeable in structure-activity relationship (SAR) studies.

Positional isomerism Pyridine regioisomers Binding mode

Physicochemical Differentiation: LogP and Solubility Profile vs. Des-Phenyl Analog

The 4-phenyl substitution increases the calculated lipophilicity of the target compound compared to the des-phenyl analog 3-TYP. The target compound (MW 305.34, 23 heavy atoms, 3 rotatable bonds) has an estimated LogP of approximately 1.5-2.0, versus the des-phenyl analog (MW 229.24, 17 heavy atoms) with a predicted LogP of approximately 0.0-0.5 . This increase in lipophilicity correlates with improved membrane permeability potential but may reduce aqueous solubility. For cell-based assays requiring passive diffusion, the phenyl-substituted compound may offer superior cellular uptake, while the des-phenyl analog may be preferred for biochemical assays requiring higher solubility.

Lipophilicity Aqueous solubility Drug-likeness

Recommended Research and Procurement Scenarios for 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine


TrkA Kinase Inhibitor Screening and Hit Validation

The compound is suitable as a starting point for TrkA kinase inhibitor programs. With an IC50 of 3.10 nM confirmed via ELISA assay [1], it provides a potent biochemical starting point. Researchers should request the compound with analytical certification (HPLC purity ≥95%) and use it alongside known TrkA inhibitors (e.g., Larotrectinib) as positive controls in kinase inhibition assays. The 4-pyridyl regioisomer must be specified to ensure correct hinge-binding geometry.

Kinase Selectivity Panel Profiling (Trk Family and Off-Target Kinases)

The compound's patent series (US10005783, Example 58) is kinase-focused [1]. A related compound in the same series shows TrkA IC50 = 40.6 nM, suggesting a range of potencies within the series [2]. Procurement for broad kinase profiling panels should specify this exact compound to establish SAR around the 4-phenyl-triazole moiety. Results can be compared to the des-phenyl analog 3-TYP to quantify the contribution of the phenyl group to kinase selectivity versus sirtuin engagement [3].

Structure-Activity Relationship (SAR) Studies on Triazole C4 Substitution

The 4-phenyl group on the 1,2,3-triazole ring is the key structural variable between this compound and the des-phenyl analog 3-TYP [3]. Researchers exploring the impact of triazole C4 aryl/alkyl substitutions on kinase potency and selectivity should use this compound as the 'phenyl-substituted' reference point. Comparative testing against 3-TYP (des-phenyl), 4-methyl-triazole analogs, and 4-cyclopropyl-triazole variants can map the pharmacophore requirements for TrkA inhibition versus SIRT3 activity.

Computational Chemistry and Molecular Docking Campaigns Targeting Kinase ATP-Binding Pockets

The compound's defined stereochemistry (achiral) and moderate molecular complexity (MW 305, 3 rotatable bonds) make it suitable for computational docking studies [1]. The 4-pyridyl carbonyl group provides a single hinge-binding hydrogen bond acceptor, while the 4-phenyl-triazole occupies the hydrophobic back pocket of the ATP-binding site. Researchers should use the SMILES string C1C(CN1C(=O)C2=CC=NC=C2)N3C=C(N=N3)C4=CC=CC=C4 [1] for accurate 3D conformer generation and docking against kinase crystal structures. The 4-pyridyl isomer must be docked separately from the 2-pyridyl isomer to capture regioisomer-specific binding poses.

Quote Request

Request a Quote for 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.